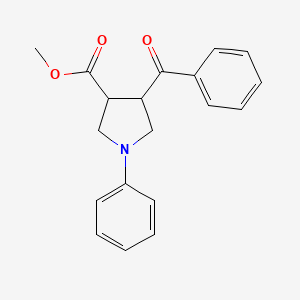![molecular formula C21H14ClF3N2O3 B3141050 Ethyl 3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}pyrido[1,2-a]indole-10-carboxylate CAS No. 478067-90-2](/img/structure/B3141050.png)
Ethyl 3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}pyrido[1,2-a]indole-10-carboxylate
Descripción general
Descripción
Ethyl 3-chloro-5-(trifluoromethyl)picolinate is a chemical compound with the formula C₉H₇ClF₃NO₂ . It has a molecular weight of 253.60 g/mol . It’s also known as Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H7ClF3NO2/c1-2-16-8(15)7-6(10)3-5(4-14-7)9(11,12)13/h3-4H,2H2,1H3 .Physical And Chemical Properties Analysis
This compound is a clear liquid that can range in color from colorless to yellow . It’s stored at ambient temperature .Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
Ethyl 3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}pyrido[1,2-a]indole-10-carboxylate is a key intermediate in the synthesis of various novel compounds. For instance, it is used in the convenient synthesis of trifluoromethylated pyrano[4,3-b]pyrans, which are significant for creating fluorinated fused heterocyclic compounds (Wang et al., 2012). This chemical also plays a crucial role in producing functionalized pyrido[4,3-b][1,4]oxazine and imidazo[1,2-a]pyridine derivatives (Arrault et al., 2002).
Intermediates in Chemical Synthesis
This compound serves as an important intermediate in various chemical synthesis processes. It is used in the synthesis of ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate, an intermediate of the insecticide chlorantraniliprole (Zhi-li, 2007). Additionally, it is instrumental in the creation of ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylates, which are then converted into pyrazolo[3,4-b]pyridine derivatives (Lebedˈ et al., 2012).
Potential in Antiviral Research
While not explicitly stating the use of the exact compound , related derivatives have been investigated for potential antiviral activities. For example, ethyl 1,2-dimethyl-5-hydroxy-1H-indole-3-carboxylates and their derivatives have been synthesized and evaluated for antiviral activity against viruses like influenza A and hepatitis C, although the compounds synthesized were not noticeably active against these viruses (Ivashchenko et al., 2014).
Safety and Hazards
This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302+H312+H332;H315;H319;H335, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation and may cause respiratory irritation . The precautionary statements are P280 and P271, indicating that protective gloves/protective clothing/eye protection/face protection should be used and that use should only occur outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
ethyl 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxypyrido[1,2-a]indole-10-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClF3N2O3/c1-2-29-20(28)18-14-7-6-13(10-17(14)27-8-4-3-5-16(18)27)30-19-15(22)9-12(11-26-19)21(23,24)25/h3-11H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNTVTPRKHBRMHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=CN2C3=C1C=CC(=C3)OC4=C(C=C(C=N4)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClF3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Oxo-1-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxylic acid](/img/structure/B3140975.png)
![N-(3-methoxypropyl)-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide](/img/structure/B3140982.png)
![Methyl 2-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}acetate](/img/structure/B3140989.png)

![5-[3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B3141003.png)
![2,2,2-Trifluoro-1-[4-(morpholinocarbonyl)phenyl]-1-ethanone](/img/structure/B3141010.png)
![N-[(4-chlorophenyl)methyl]-4-(2,2,2-trifluoroacetyl)benzamide](/img/structure/B3141013.png)
![2,2,2-Trifluoro-1-{4-[(4-methylpiperazino)carbonyl]phenyl}-1-ethanone](/img/structure/B3141016.png)
![(1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)(morpholino)methanone](/img/structure/B3141020.png)
![1-methyl-5-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-3-phenyl-1H-thieno[2,3-c]pyrazole](/img/structure/B3141028.png)
![4-(4-Methylphenoxy)-2-phenyl-6-[3-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B3141041.png)

![2-{[2-(Trifluoromethyl)-4-pyridinyl]amino}benzenecarboxylic acid](/img/structure/B3141054.png)
![N-[(E)-(4-methoxyphenyl)methylideneamino]-3-pyrrol-1-ylthiophene-2-carboxamide](/img/structure/B3141069.png)